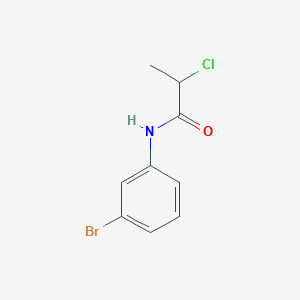

N-(3-bromophenyl)-2-chloropropanamide

Description

Significance of Halogenated Amide Derivatives in Contemporary Chemical Research

Halogenated amide derivatives represent a cornerstone in modern chemical and pharmaceutical research. The amide bond itself is a stable and versatile functional group, fundamental to the structure of peptides and numerous synthetic drugs. numberanalytics.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules, a process known as halogenation, is a widely used strategy in drug design to enhance the pharmacological profile of lead compounds. researchgate.net

Halogens can improve critical properties such as membrane permeability, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net This is due to their ability to alter the lipophilicity and electronic nature of a molecule. Furthermore, halogen atoms can participate in specific non-covalent interactions known as "halogen bonds," which are increasingly recognized for their role in the precise geometry of protein-ligand complexes, thereby enhancing the affinity and selectivity of a drug. researchgate.net

Specifically, α-haloamides and β-haloamides are valuable intermediates in organic synthesis. nih.govglobethesis.com α-haloamides are often used as electrophiles to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing pathways to complex molecular architectures. nih.gov β-halogenated amides are recognized as important structural units in a variety of bioactive compounds, including drugs and pesticides. globethesis.com

Academic Research Perspectives on N-(3-bromophenyl)-2-chloropropanamide

While specific, in-depth academic studies focusing exclusively on N-(3-bromophenyl)-2-chloropropanamide are not widely published, the research community has extensively investigated structurally related compounds. These studies provide a valuable framework for understanding the potential properties and applications of this molecule. Research often focuses on the synthesis of such compounds and the evaluation of their biological activities.

For instance, various N-substituted benzamides and other halogenated amides have been synthesized and tested for a range of biological effects, including fungicidal, antimicrobial, and herbicidal activities. nih.govnih.govnih.govmdpi.com The synthesis of optically active N-substituted-(S)-2-chloropropanamides has been achieved through the coupling of (S)-2-chloropropionic acid with various amines. researchgate.net The presence of both a bromo-phenyl group and a chloro-amide moiety in N-(3-bromophenyl)-2-chloropropanamide suggests potential for similar biological activities. For example, nicotinamide (B372718) derivatives containing chloro-phenyl groups have shown promise as antifungal agents. nih.gov Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been evaluated as potential antimicrobial and antiproliferative agents. nih.gov

Table 1: Physicochemical Properties of N-(3-bromophenyl)-2-chloropropanamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| Physical State | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Data sourced from available chemical databases. vulcanchem.com

Table 2: Examples of Biological Activities in Related Halogenated Amide Compounds

| Compound Class / Example | Observed Biological Activity |

|---|---|

| Nicotinamide Derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide) | Antifungal activity against phytopathogenic fungi. nih.gov |

| N-(thiophen-2-yl) Nicotinamide Derivatives | Fungicidal activity. mdpi.com |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives | Antimicrobial and antiproliferative activities. nih.gov |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Fungicidal and insecticidal activities. nih.gov |

Scope and Strategic Research Objectives

The primary strategic objectives for research involving N-(3-bromophenyl)-2-chloropropanamide center on its synthesis, characterization, and exploration as a potentially bioactive agent or a synthetic intermediate. Key research goals include:

Optimized Synthesis: Developing efficient and scalable synthetic routes. The electron-withdrawing properties of the halogen substituents can present challenges in amide bond formation, potentially requiring optimized reaction conditions or specialized catalytic systems. vulcanchem.com

Full Physicochemical Characterization: Conducting thorough experimental analysis to determine fundamental properties such as melting point, boiling point, solubility in various solvents, and partition coefficient (LogP). This data is essential for any further application studies. vulcanchem.com

Screening for Biological Activity: Investigating the compound's potential as an agrochemical (fungicide, herbicide) or as a lead for pharmaceutical development, based on the known activities of structurally similar molecules. nih.govnih.govmdpi.com

Application in Synthetic Chemistry: Exploring its use as a building block for more complex molecules. The presence of reactive sites—the chlorine atom on the propanamide chain and the bromine atom on the phenyl ring—makes it a versatile intermediate for cross-coupling reactions and nucleophilic substitutions. nih.gov

By pursuing these objectives, the scientific community can fully elucidate the chemical properties and potential utility of N-(3-bromophenyl)-2-chloropropanamide, placing it within the broader context of valuable halogenated amide derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSIMKBSWDSNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N 3 Bromophenyl 2 Chloropropanamide

Advanced Synthetic Strategies for N-(3-bromophenyl)-2-chloropropanamide and its Analogs

The construction of the N-(3-bromophenyl)-2-chloropropanamide molecule and its related analogs relies on robust and versatile synthetic strategies. These methods are designed to be efficient and adaptable, allowing for the creation of a diverse range of structurally similar compounds.

A primary and direct route to N-(3-bromophenyl)-2-chloropropanamide involves the acylation of 3-bromoaniline (B18343) with 2-chloropropanoyl chloride. evitachem.com This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloropropanoyl chloride. This process typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. evitachem.com

Alternatively, the amide bond can be formed by coupling 3-bromoaniline directly with 2-chloropropionic acid using a coupling agent. Carbodiimides are particularly effective for this purpose. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.netcreative-proteomics.com These reagents activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate is then readily attacked by the amine to form the desired amide, with the carbodiimide (B86325) being converted into a urea (B33335) byproduct. wikipedia.org The use of additives like N-hydroxysuccinimide (NHS) can further enhance efficiency by forming a more stable amine-reactive ester, which helps to minimize side reactions. creative-proteomics.comnih.gov

Achieving high yield and purity in the synthesis of N-(3-bromophenyl)-2-chloropropanamide necessitates the careful optimization of several reaction parameters. The choice of solvent, base, temperature, and reaction time are all critical factors that can significantly influence the outcome of the synthesis. nih.gov

For instance, in related N-alkylation reactions, a systematic study of various base-solvent systems revealed that a combination of sodium bicarbonate (NaHCO3) in acetonitrile (B52724) (MeCN) at reflux provided the highest yields. nih.gov Similar principles apply to amidation. The selection of a suitable solvent is crucial; it must dissolve the reactants while not interfering with the reaction. Temperature also plays a key role; while some reactions proceed efficiently at room temperature, others require heating to overcome activation energy barriers and drive the reaction to completion. nih.gov

The molar ratio of reactants is another parameter that is often adjusted. Using a slight excess of one reagent can help to ensure the complete consumption of a more valuable starting material. The optimization process is often systematic, with different conditions being tested to identify the ideal balance for maximizing product yield and minimizing the formation of impurities. researchgate.net

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Water | Reflux | 10 |

| 2 | Acetonitrile | Reflux | 13 |

| 3 | DMF | Reflux | 30 |

| 4 | THF | Reflux | 15 |

| 5 | Methanol | Reflux | 25 |

| 6 | Ethanol | Reflux | 82 |

Mechanistic Investigations of Synthetic Transformations

The formation of N-(3-bromophenyl)-2-chloropropanamide, whether through acylation with an acid chloride or via carbodiimide-mediated coupling, proceeds through a well-understood nucleophilic acyl substitution mechanism. khanacademy.orglibretexts.org

In the reaction involving 2-chloropropanoyl chloride, the mechanism begins with the nucleophilic attack of the amine nitrogen of 3-bromoaniline on the carbonyl carbon of the acid chloride. khanacademy.orgmasterorganicchemistry.com This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is transient and quickly collapses. The carbonyl group's pi bond is reformed by expelling the chloride ion, which is an excellent leaving group. khanacademy.org A final deprotonation step, often facilitated by a mild base, yields the neutral amide product.

When a carbodiimide like EDC is used, the mechanism involves the activation of the 2-chloropropionic acid. The carboxylic acid adds to one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.orgresearchgate.net This intermediate is essentially a carboxylic acid with a very good leaving group. The 3-bromoaniline then acts as the nucleophile, attacking the carbonyl carbon of this activated intermediate. creative-proteomics.com This leads to the formation of the same tetrahedral intermediate as in the acid chloride route, which then collapses to form the amide bond and an N,N'-disubstituted urea byproduct. wikipedia.org Undesired side reactions can occur, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which can be suppressed by using additives like NHS. wikipedia.orgnih.gov

Design and Synthesis of N-(3-bromophenyl)-2-chloropropanamide Derivatives and Structural Analogs

The design and synthesis of derivatives and structural analogs of N-(3-bromophenyl)-2-chloropropanamide are key strategies in medicinal chemistry for exploring structure-activity relationships. sphinxsai.com By systematically modifying different parts of the molecule, researchers can fine-tune its properties. The synthetic routes used for the parent compound are generally amenable to creating these analogs.

Another strategy involves modifying the acyl portion of the molecule. For example, analogs can be created by replacing the 2-chloropropanoyl group with other acyl groups, which may contain different substituents or entirely different structural motifs. mdpi.com This "splicing" of different molecular fragments allows for the creation of novel chemical entities. mdpi.com The synthesis of these derivatives often employs the same reliable amidation and coupling reactions, demonstrating the versatility of these methods in generating chemical diversity. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for N 3 Bromophenyl 2 Chloropropanamide

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecule's structure and provide a characteristic "fingerprint."

For N-(3-bromophenyl)-2-chloropropanamide, the spectra are expected to be dominated by features characteristic of its secondary amide, substituted aromatic, and halogenated aliphatic moieties. spectroscopyonline.comudel.edu

N-H Vibrations: As a secondary amide, a single, distinct N-H stretching vibration (ν N-H) is anticipated in the FT-IR spectrum, typically appearing in the range of 3370–3170 cm⁻¹. spectroscopyonline.com Hydrogen bonding in the solid state can cause this peak to be broader and shifted to a lower wavenumber. The corresponding N-H in-plane bending vibration, known as the Amide II band, is a strong and characteristic absorption expected between 1570–1515 cm⁻¹. spectroscopyonline.comacs.org

Carbonyl (C=O) Stretch: The amide carbonyl stretching vibration (ν C=O), or Amide I band, is one of the most intense absorptions in the IR spectrum. For secondary amides, it typically occurs in the 1680–1630 cm⁻¹ region. acs.org Its exact position can be influenced by conjugation and hydrogen bonding.

Aromatic Ring Vibrations: The 3-bromophenyl group will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. udel.edu The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of absorptions in the 1600–1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern (in this case, 1,3- or meta-substitution).

Aliphatic and Halogen Vibrations: The aliphatic C-H stretching modes of the methyl and methine groups are expected in the 2950-2850 cm⁻¹ range. The vibrations associated with the carbon-halogen bonds are typically found in the fingerprint region of the spectrum. The C-Cl stretching vibration is expected in the 800–600 cm⁻¹ range, while the C-Br stretch is anticipated at lower wavenumbers, generally between 600–500 cm⁻¹. aps.org These bands are often more prominent and easily identified in the FT-Raman spectrum. researchgate.net

The table below summarizes the expected key vibrational frequencies for N-(3-bromophenyl)-2-chloropropanamide.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amide | 3370 - 3170 | FT-IR |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | -CH(Cl)CH₃ | 2950 - 2850 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | FT-IR |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | FT-IR, FT-Raman |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | FT-IR |

| C-Cl Stretch | Chloroalkane | 800 - 600 | FT-IR, FT-Raman |

| C-Br Stretch | Bromoaromatic | 600 - 500 | FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for determining the precise atomic connectivity of an organic molecule in solution. Both ¹H (proton) and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3-bromophenyl)-2-chloropropanamide is predicted to show four distinct sets of signals corresponding to the different proton environments.

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.0–9.5 ppm. Its chemical shift and broadness are influenced by hydrogen bonding and exchange rates.

Aromatic Protons (Ar-H): The 3-bromophenyl ring contains four protons, which are chemically non-equivalent. They would appear in the aromatic region (δ 7.0–8.0 ppm) as a complex multiplet pattern due to spin-spin coupling between them. libretexts.org

Methine Proton (-CH(Cl)-): This proton is adjacent to a stereocenter, a chlorine atom, and the amide carbonyl group. These electron-withdrawing groups will significantly deshield this proton, shifting its signal downfield. It is expected to appear as a quartet (due to coupling with the three methyl protons) in the range of δ 4.5–5.0 ppm. youtube.com

Methyl Protons (-CH₃): These three equivalent protons are adjacent to the methine proton. Their signal will appear as a doublet in the upfield region, likely between δ 1.7–2.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear at the lowest field, typically around δ 170 ppm.

Aromatic Carbons: Six signals are expected in the δ 120–142 ppm range. The carbon atom directly bonded to the bromine (C-Br) is subject to the "heavy atom effect," which causes an upfield shift relative to predictions based solely on electronegativity; its signal is expected around δ 122 ppm. stackexchange.comstackexchange.com

Aliphatic Carbons: The methine carbon bonded to chlorine (-CH(Cl)-) will be significantly deshielded, with an expected chemical shift in the δ 50–60 ppm range. aip.org The methyl carbon (-CH₃) will be the most shielded carbon, appearing at the highest field, around δ 20–25 ppm.

The following tables detail the predicted NMR data for the compound.

Predicted ¹H NMR Data

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | broad singlet | 8.0 - 9.5 |

| Ar-H | multiplet | 7.0 - 8.0 |

| -CH(Cl)- | quartet | 4.5 - 5.0 |

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| Ar-C (unsubstituted) | 120 - 142 |

| Ar-C-Br | ~122 |

| -CH(Cl)- | 50 - 60 |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing arrangement within the crystal lattice.

While specific crystallographic data for N-(3-bromophenyl)-2-chloropropanamide is not available, an analysis would be expected to reveal several key structural features:

Molecular Conformation: The analysis would determine the rotational conformation around the C-N amide bond and the relative orientations of the 3-bromophenyl ring and the 2-chloropropanamide side chain.

Amide Group Planarity: The amide functional group is typically planar or near-planar due to resonance, and this would be confirmed by the torsion angles around the C-N bond.

Intermolecular Interactions: A crucial aspect revealed by X-ray crystallography is the network of intermolecular forces that stabilize the crystal structure. For N-(3-bromophenyl)-2-chloropropanamide, strong intermolecular hydrogen bonds are expected to form between the N-H group of one molecule (acting as a hydrogen bond donor) and the carbonyl oxygen (C=O) of an adjacent molecule (acting as an acceptor). rsc.orgmdpi.com These interactions would likely link the molecules into chains or sheets. mdpi.com

A successful crystallographic study would yield the parameters listed in the table below.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-Cl, C-Br) |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining the molecule's 3D conformation |

| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···O=C bonds |

| Crystal Packing | Arrangement of molecules in the crystal lattice |

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

For N-(3-bromophenyl)-2-chloropropanamide (C₉H₉BrClNO), the mass spectrum would exhibit a highly characteristic molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a distinctive cluster of peaks for the molecular ion (M⁺˙). The most abundant peak in the cluster would be M+2, corresponding to ions containing either ⁸¹Br³⁵Cl or ⁷⁹Br³⁷Cl. The expected pattern would be:

M⁺˙: Containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺˙: Containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

[M+4]⁺˙: Containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks would be approximately 3:4:1, providing a clear signature for the presence of one bromine and one chlorine atom in the molecule. chemguide.co.uk

Upon electron ionization, the molecular ion would undergo fragmentation, yielding smaller, stable ions. The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation pathways include:

Amide Bond Cleavage: A common fragmentation for amides is the cleavage of the C(O)-N bond. nih.govrsc.org This would result in the formation of either a [CH₃CH(Cl)CO]⁺ ion (m/z 91/93) or a [C₆H₄BrN H]⁺˙ ion (m/z 171/173).

Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a chlorine radical (·Cl) to form an ion at m/z 226/228.

Loss of Halogens: Fragmentation may also proceed via the loss of a bromine radical (·Br) from the molecular ion.

The table below summarizes the predicted significant ions in the mass spectrum.

| Ion | Description | Predicted m/z (using ³⁵Cl, ⁷⁹Br) |

| [C₉H₉⁷⁹Br³⁵ClNO]⁺˙ | Molecular Ion (M⁺˙) | 261 |

| [C₉H₉⁸¹Br³⁵ClNO]⁺˙ / [C₉H₉⁷⁹Br³⁷ClNO]⁺˙ | Isotopic Peak ([M+2]⁺˙) | 263 |

| [C₉H₉⁸¹Br³⁷ClNO]⁺˙ | Isotopic Peak ([M+4]⁺˙) | 265 |

| [C₉H₉⁷⁹BrNO]⁺˙ | Loss of ·Cl | 226 |

| [C₆H₅BrN H]⁺ | Amide cleavage fragment | 172 |

| [C₃H₄³⁵ClO]⁺ | Amide cleavage fragment | 91 |

Computational Chemistry and Molecular Modeling Studies of N 3 Bromophenyl 2 Chloropropanamide

Molecular Docking and Ligand-Protein Interaction Profiling

Further experimental and computational research on N-(3-bromophenyl)-2-chloropropanamide is required before a comprehensive analysis of its molecular properties can be documented.

Prediction of Binding Affinities with Biological Macromolecules

The prediction of binding affinities between a small molecule like N-(3-bromophenyl)-2-chloropropanamide and biological macromolecules (such as proteins or enzymes) is a cornerstone of computational drug discovery. This process, typically accomplished through molecular docking simulations, estimates the binding energy (often expressed in kcal/mol) and the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable and favorable interaction.

Virtual screening workflows can be employed to dock N-(3-bromophenyl)-2-chloropropanamide against a large library of known protein structures. nih.govnih.govsemanticscholar.org This approach helps to identify potential biological targets by ranking them based on the predicted binding affinity. The resulting scores allow researchers to prioritize which compound-target pairs warrant further experimental investigation. For related N-aryl amide compounds, docking studies have been successfully used to predict interactions with various enzymes, including proteases and kinases, suggesting that N-(3-bromophenyl)-2-chloropropanamide could be evaluated in silico against similar targets. mdpi.commdpi.com

Characterization of Key Molecular Interactions

The binding of N-(3-bromophenyl)-2-chloropropanamide to a biological target is governed by a combination of non-covalent interactions. Molecular modeling allows for the detailed characterization of these forces, which are critical for the stability and specificity of the interaction. Based on its chemical structure, several key interactions can be anticipated.

Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows the molecule to form strong, directional interactions with amino acid residues like serine, threonine, asparagine, or glutamine in a protein's active site.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a nucleophilic or electron-rich atom, such as the oxygen in a carbonyl group or a nitrogen in a histidine residue.

Hydrophobic Interactions: The bromophenyl ring is a significant hydrophobic moiety. It is likely to engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine, helping to anchor the molecule within a binding pocket and shield it from the aqueous environment.

| Interaction Type | Structural Moiety Involved | Potential Interacting Partner (in Protein) |

|---|---|---|

| Hydrogen Bonding (Donor) | Amide N-H | Carbonyl oxygen, Aspartate, Glutamate |

| Hydrogen Bonding (Acceptor) | Amide C=O | Serine, Threonine, Asparagine, Glutamine |

| Halogen Bonding | Bromine atom | Carbonyl oxygen, Histidine nitrogen |

| Hydrophobic Interactions | Bromophenyl ring | Valine, Leucine, Isoleucine, Phenylalanine |

| Electrostatic Interactions | Partial charges across the molecule | Charged or polar amino acid residues |

Identification of Putative Biological Targets and Active Site Interactions

The identification of potential biological targets for N-(3-bromophenyl)-2-chloropropanamide can be achieved through computational methods like reverse docking or virtual screening. nih.govresearchgate.net In this process, the compound is docked against a wide array of protein structures to find those with the most favorable binding sites. This strategy can generate hypotheses about the compound's mechanism of action, which can then be tested experimentally. For related chloroacetamide and bromophenyl compounds, targets such as microbial enzymes have been investigated, suggesting one possible avenue for exploration. nih.govresearchgate.net

Once a putative target is identified, docking simulations provide a detailed view of the interactions within the active site. For example, a simulation might reveal that the bromophenyl ring of the compound settles into a hydrophobic pocket, while the amide group forms crucial hydrogen bonds with the protein backbone or key catalytic residues, effectively inhibiting the protein's function. These computational models are invaluable for guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Ligand-Based QSAR Models

Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models rely solely on the structural information of a set of molecules with known activities. A highly relevant study was conducted on a series of N-(substituted phenyl)-2-chloroacetamides, which are close structural analogues of N-(3-bromophenyl)-2-chloropropanamide. nih.gov In this research, various molecular descriptors were calculated to predict the antimicrobial potential of the compounds. nih.govnih.gov

The development of these QSAR models involves calculating a wide range of descriptors for each molecule in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. Cheminformatics platforms like Molinspiration, SwissADME, and PreADMET are often used for this purpose. nih.govnih.gov The goal is to identify the key descriptors that have the most significant influence on the observed biological activity. For the related N-(3-bromophenyl) chloroacetamide, lipophilicity was identified as a critical factor for its high activity against certain microbes. nih.govresearchgate.net

| Descriptor Category | Specific Examples | Relevance to Biological Activity |

|---|---|---|

| Lipophilicity | LogP (Partition Coefficient) | Influences membrane permeability and transport to the target site. nih.gov |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and polar interactions with the target. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with molecular transport properties and bioavailability. nih.gov |

| Steric/Size | Molecular Weight, Molar Refractivity | Affects how well the molecule fits into the binding site. |

Statistical Validation and Predictive Performance Evaluation

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous statistical validation is essential. The predictive performance of a QSAR model is typically evaluated using both internal and external validation techniques.

In the study of N-(substituted phenyl)-2-chloroacetamides, the predictive models were based on established rules like Lipinski's rule of five, which assesses a compound's potential for oral bioavailability. nih.gov The models predicted that compounds with high lipophilicity, such as the halogenated derivatives including N-(3-bromophenyl) chloroacetamide, would exhibit strong antimicrobial activity. nih.govresearchgate.net This prediction was subsequently confirmed through in vitro antimicrobial testing against various bacterial and yeast strains. nih.govnih.gov The agreement between the predicted and observed activities serves as a validation of the QSAR model's performance, confirming that high lipophilicity allows these compounds to more effectively pass through the phospholipid bilayer of cell membranes to reach their target. nih.govresearchgate.net

Biological Activity and Mechanistic Pathways of N 3 Bromophenyl 2 Chloropropanamide Non Clinical Focus

Investigations into Enzyme Inhibition Mechanisms

There is no available scientific literature detailing the inhibitory effects of N-(3-bromophenyl)-2-chloropropanamide on key enzyme systems.

Inhibition of Key Metabolic Enzymes (e.g., Monoamine Oxidase B, Cytochrome P450 Isoforms)

No studies were found that investigated the potential of N-(3-bromophenyl)-2-chloropropanamide to inhibit Monoamine Oxidase B (MAO-B) or various Cytochrome P450 (CYP450) isoforms. Research on other molecules containing a bromophenyl group has shown activity against MAO-B, but these compounds are structurally distinct and such findings cannot be extrapolated. nih.govnih.govresearchgate.netmdpi.com Similarly, while the metabolism and inhibition of CYP450 enzymes by various drugs are well-documented, no such data exists for N-(3-bromophenyl)-2-chloropropanamide. doi.orgnih.govnih.govbiomolther.orgresearchgate.netnih.govresearchgate.netnih.gov

Inhibition of Topoisomerase II and Other Cellular Enzymes

There is no evidence in the published literature to suggest that N-(3-bromophenyl)-2-chloropropanamide has been evaluated as an inhibitor of Topoisomerase II or other cellular enzymes. nih.govnih.govresearchgate.netmdpi.comrsc.org

Kinetic Analysis of Enzyme Inhibition

In the absence of any primary research on the enzyme inhibitory activity of N-(3-bromophenyl)-2-chloropropanamide, no kinetic analyses, such as Lineweaver-Burk plots, are available to determine potential modes of inhibition (competitive, non-competitive, uncompetitive, or mixed). nih.govmdpi.come-nps.or.krsemanticscholar.orgnih.gov

Time-Dependent and Metabolism-Dependent Inhibition Studies

No studies have been published regarding the time-dependent or metabolism-dependent inhibition of any enzyme by N-(3-bromophenyl)-2-chloropropanamide.

Antimicrobial Activity and Biofilm Inhibition Studies

A thorough search of scientific databases yielded no studies investigating the antimicrobial properties of N-(3-bromophenyl)-2-chloropropanamide against any bacterial or fungal strains. Furthermore, there is no research on its potential to inhibit biofilm formation. While various other bromo- and chloro-substituted compounds have been explored for such activities, data specific to N-(3-bromophenyl)-2-chloropropanamide is absent. mdpi.comnih.govnanobioletters.comnih.govnih.govresearchgate.netmdpi.commdpi.comlatamjpharm.orgmdpi.com

Antibacterial Efficacy Against Pathogenic Strains (e.g., E. coli, S. aureus)

No studies detailing the antibacterial efficacy of N-(3-bromophenyl)-2-chloropropanamide against Escherichia coli or Staphylococcus aureus were identified.

Antifungal Efficacy Investigations

No research investigating the antifungal properties of N-(3-bromophenyl)-2-chloropropanamide could be located.

Mechanistic Insights into Antibiofilm Actions

No data is available regarding the mechanistic insights into the antibiofilm actions of N-(3-bromophenyl)-2-chloropropanamide.

Anticancer Activity Mechanisms in Cellular Systems

Inhibition of Cancer Cell Proliferation (e.g., MCF7, SNB-75, HepG2 cell lines)

No published results on the inhibition of proliferation of MCF7, SNB-75, or HepG2 cancer cell lines by N-(3-bromophenyl)-2-chloropropanamide were found.

Induction of Programmed Cell Death Pathways (Apoptosis)

There is no available information describing the induction of apoptotic pathways in cancer cells by this specific compound.

Molecular Target Elucidation (e.g., Tubulin Polymerization Inhibition)

No studies elucidating the molecular targets of N-(3-bromophenyl)-2-chloropropanamide, including any potential role in tubulin polymerization inhibition, were identified.

Anticonvulsant Activity and Central Nervous System Pathway Modulation

Evaluation in Established In Vitro Models

Currently, there is a notable absence of published scientific literature detailing the evaluation of N-(3-bromophenyl)-2-chloropropanamide in established in vitro models for anticonvulsant activity. Comprehensive searches of scientific databases and research articles did not yield any specific studies that have investigated the efficacy of this particular compound in preventing seizure-like activity in neuronal cultures or other relevant in vitro systems.

Exploration of GABAergic System Interactions

Similarly, there is no available research that specifically explores the interactions of N-(3-bromophenyl)-2-chloropropanamide with the GABAergic system. Studies investigating the compound's potential to modulate GABAA receptors, inhibit GABA reuptake, or affect GABA synthesis have not been reported in the accessible scientific literature. Therefore, its mechanism of action in relation to central nervous system pathways remains uncharacterized.

Leishmanicidal Activity Against Parasitic Organisms

While direct studies on N-(3-bromophenyl)-2-chloropropanamide are limited, research into the broader class of N-aryl-propanamides suggests potential leishmanicidal activity. A study on selenoesters and their N-aryl-propanamide derivatives predicted the biological activities of 77 such compounds against various Leishmania species using robust in silico models. nih.gov

Mechanistic Investigations of Parasitic Target Interaction

The precise molecular targets of N-aryl-propanamides within Leishmania parasites have not been fully elucidated. However, computational studies suggest that these compounds may act by inhibiting essential parasitic enzymes. mdpi.com Molecular docking simulations for some N-aryl-propanamides have explored their potential interactions with enzymes such as CYP-51 and dihydroorotate (B8406146) dehydrogenase from Leishmania infantum and Leishmania amazonensis, respectively. mdpi.com These enzymes are crucial for the parasite's survival, playing vital roles in sterol biosynthesis and pyrimidine (B1678525) synthesis. The inhibition of such enzymes could disrupt critical metabolic pathways, leading to parasite death. Further experimental validation is required to confirm these putative mechanisms of action for the broader class of N-aryl-propanamides and to specifically investigate the parasitic target of N-(3-bromophenyl)-2-chloropropanamide.

Structure Activity Relationship Sar and Pharmacophore Development for N 3 Bromophenyl 2 Chloropropanamide Analogs

Impact of Aromatic Substituent Variations on Biological Activity

The bromophenyl ring is a critical component of the N-(3-bromophenyl)-2-chloropropanamide scaffold, playing a pivotal role in the molecule's interaction with its biological target. Modifications to this aromatic ring, including the position of the halogen and the introduction of other substituents, can profoundly influence activity through steric and electronic effects. mdpi.comrsc.org

Research on related halo-substituted benzamide (B126) structures has shown that positional isomers can exhibit distinct structural properties. researchgate.net For instance, ortho- and meta-fluoro-substituted benzamides were found to have a high degree of planarity in their peptide bonds, which influences crystal packing and intermolecular interactions. researchgate.net In contrast, the para-substituted isomer often induces a significant twist between the aromatic rings, altering the molecule's three-dimensional shape. mdpi.com Such conformational changes directly impact how the molecule fits into a receptor's binding site.

Generally, in various series of phenyl-substituted compounds, the ortho- and meta-positions are often favored for substitution over the para-position for optimal activity. mdpi.com This suggests that the specific spatial arrangement and electronic influence of the meta-bromine in the parent compound are likely optimized for its biological target. The meta-position may place the halogen in a key hydrophobic pocket or enable specific halogen bonding interactions that are lost when the substituent is moved to the para-position.

Table 1: Influence of Halogen Positional Isomerism on Molecular Properties

| Isomer Position | Potential Impact on Molecular Conformation | Likely Effect on Intermolecular Interactions | General Activity Trend mdpi.com |

|---|---|---|---|

| ortho- | May induce steric hindrance, causing a twist in the amide bond. | Can participate in intramolecular hydrogen bonding or specific steric interactions. | Often highly active. |

| meta- | Balances electronic effects without significant steric clash. | Well-positioned for interactions within the binding pocket. | Often highly active. |

| para- | Can significantly alter the dihedral angle between the phenyl ring and amide group. mdpi.com | May disrupt optimal binding geometry or introduce unfavorable steric interactions. | Generally less active than ortho- and meta-isomers. |

Beyond the position of the bromine atom, introducing other substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. rsc.org These properties are critical for modulating binding affinity and selectivity.

Electronic Effects : Substituents are broadly classified as either electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN), or electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or methyl (CH₃). The electronic nature of a substituent alters the electron density of the aromatic ring and the amide moiety. nih.gov Electron-withdrawing substituents can enhance aromatic interactions, such as π-π stacking or cation-π interactions, by reducing the electron density of the phenyl ring. rsc.org Conversely, electron-donating groups increase the ring's electron density, which can also influence interactions with the biological target. nih.gov

Steric Effects : The size and shape of a substituent (its steric bulk) dictate how the analog fits into a binding pocket. rsc.org Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. However, a well-placed bulky group can also enhance binding by occupying a specific hydrophobic pocket within the receptor. researchgate.net The interplay between electronic and steric effects is complex; for example, a substituent's steric properties are often more influential on the dicarboximide ring than its electronic effects. researchgate.net

Table 2: Effects of Representative Phenyl Substituents on Activity

| Substituent (X) | Position | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

|---|---|---|---|---|

| -Cl | para- | Electron-withdrawing | Small | Can enhance binding through favorable electronic interactions. mdpi.com |

| -CH₃ | para- | Electron-donating | Moderate | May fit into a small hydrophobic pocket. |

| -OCH₃ | para- | Electron-donating | Moderate | Can act as a hydrogen bond acceptor. |

| -CF₃ | para- | Strongly Electron-withdrawing | Bulky | Strong electronic pull may enhance interactions, but bulk can be detrimental. mdpi.com |

Influence of Amide Backbone Modifications on Molecular Interactions

The N-phenyl-propanamide backbone is central to the molecule's structure, providing the core scaffold that positions the key interacting groups. Modifications to this backbone, including the alkyl chain and halogen substitution, can significantly affect molecular interactions and biological activity. frontiersin.orgresearchgate.net

The propanamide moiety, specifically the methyl group at the α-carbon (C2 position), is a key structural feature. Studies on analogous propanamide antagonists have revealed that this region is highly sensitive to modification. researchgate.net

Replacing the single α-methyl group with two methyl groups (dimethyl substitution) or a cyclopropyl (B3062369) group has been shown to decrease activity. researchgate.net This suggests that the size and conformation of this substituent are tightly constrained by the receptor's binding site. The single methyl group appears to be optimal for fitting into a specific hydrophobic pocket.

Furthermore, the α-carbon is a stereocenter, meaning the compound can exist as two enantiomers, (S) and (R). For many biologically active propanamides, the activity is stereospecific, with the (S)-isomer being significantly more potent than the (R)-isomer. researchgate.netnih.gov This stereoselectivity strongly implies that a specific three-dimensional arrangement of the phenyl ring, the amide group, and the α-methyl group is required for effective binding, likely involving crucial hydrogen bonds and hydrophobic interactions that can only be achieved by one enantiomer. researchgate.net

Table 3: Impact of Alkyl Chain and Stereochemistry on Relative Activity

| Modification at α-Carbon | Stereochemistry | Rationale for Activity Change |

|---|---|---|

| -CH₃ (Propanamide) | (S)-enantiomer | Optimal fit in hydrophobic pocket; correct 3D orientation for binding interactions. researchgate.netnih.gov |

| -CH₃ (Propanamide) | (R)-enantiomer | Incorrect orientation leads to steric clashes and loss of key interactions. researchgate.net |

| -CH(CH₃)₂ (Dimethyl) | N/A | Increased steric bulk prevents optimal binding in the hydrophobic pocket. researchgate.net |

The chlorine atom at the 2-position of the propanamide moiety is another critical feature. Halogen atoms can participate in specific, highly directional interactions known as halogen bonds, where the electropositive crown of the halogen interacts with a nucleophilic partner (like an oxygen or nitrogen atom) in the receptor.

Table 4: Hypothetical Effects of Halogen Substitution on the Propanamide Moiety

| Halogen at C2 | Electronegativity | Size (Van der Waals Radius, Å) | Potential Influence on Activity |

|---|---|---|---|

| -F | 3.98 | 1.47 | Small size may be better tolerated; can form strong hydrogen bonds but weaker halogen bonds. nih.gov |

| -Cl | 3.16 | 1.75 | Forms effective halogen bonds; provides a balance of size and electronegativity. |

Development of Predictive Pharmacophore Models

Based on the SAR data, a predictive pharmacophore model can be developed to guide the discovery of new analogs. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. nih.gov For N-(3-bromophenyl)-2-chloropropanamide analogs, a ligand-based pharmacophore model can be generated from the structures of known active compounds. nih.gov

The key features of such a model would likely include:

One Aromatic/Hydrophobic Region (AR/HY): Corresponding to the 3-bromophenyl ring, which likely engages in hydrophobic or aromatic stacking interactions.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

One Hydrogen Bond Donor (HBD): The N-H group of the amide linkage.

One Hydrophobic Feature (HY): Representing the α-methyl group on the propanamide chain, which fits into a specific hydrophobic pocket.

One Halogen Bond Donor Feature: Representing the chlorine atom on the propanamide moiety or the bromine on the phenyl ring.

Exclusion Volumes: Defining regions of space where steric bulk is not tolerated, based on the negative SAR data from larger substituents.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the required spatial and electronic features. nih.govresearchgate.net Hits from the virtual screen can then be synthesized and tested, accelerating the discovery of new lead compounds with potentially improved activity. nih.gov

Table 5: Key Features of a Predictive Pharmacophore Model

| Pharmacophore Feature | Corresponding Molecular Group | Inferred Importance for Binding |

|---|---|---|

| Aromatic/Hydrophobic | 3-Bromophenyl ring | Essential for anchoring the ligand in the binding site via hydrophobic/aromatic interactions. |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Crucial for forming a hydrogen bond with a donor group in the receptor. researchgate.net |

| Hydrogen Bond Donor | Amide Amine (N-H) | Likely forms a key hydrogen bond with an acceptor group in the receptor. researchgate.net |

| Hydrophobic | α-methyl group | Occupies a sterically constrained hydrophobic pocket; critical for potency and selectivity. |

Advanced Research Applications and Future Perspectives for N 3 Bromophenyl 2 Chloropropanamide

Role as a Chemical Probe in Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, by selectively interacting with a specific target. The structure of N-(3-bromophenyl)-2-chloropropanamide, featuring a reactive α-chloroamide group, makes it a candidate for development into such a tool. This functional group can act as a reactive handle, capable of forming a covalent bond with nucleophilic residues (like cysteine or lysine) in the active or allosteric sites of proteins.

By modifying the core structure with reporter tags (e.g., fluorophores or biotin), derivatives of N-(3-bromophenyl)-2-chloropropanamide could be used to:

Identify and validate protein targets: Labeled probes can be used in activity-based protein profiling (ABPP) experiments to covalently label their protein binding partners in complex biological samples. Subsequent isolation and identification of these proteins can reveal novel targets associated with a specific physiological or disease state.

Map binding sites: Once a target is identified, the covalent nature of the interaction allows for the precise mapping of the binding site using techniques like mass spectrometry-based proteomics.

Elucidate biological pathways: By observing the downstream cellular effects following the interaction of the probe with its target, researchers can gain insights into the function of that protein and its role within broader signaling or metabolic pathways.

While specific studies detailing the use of N-(3-bromophenyl)-2-chloropropanamide as a chemical probe are not yet prevalent, its structural motifs are common in molecules designed for this purpose. evitachem.com

Potential as a Lead Compound for Rational Drug Design

In drug discovery, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. bbau.ac.in N-(3-bromophenyl)-2-chloropropanamide possesses several characteristics that make it an attractive lead scaffold for rational drug design. evitachem.com

The process of developing this compound into a drug candidate would involve several stages of molecular modification:

Scaffold Analysis: The N-(3-bromophenyl) core provides a rigid framework that can be systematically modified. The bromine atom, for instance, can be replaced with other groups to alter lipophilicity, electronic properties, or to introduce new vector interactions with a target protein.

Structure-Activity Relationship (SAR) Studies: Researchers would synthesize a library of analogs by modifying different parts of the molecule (the phenyl ring, the amide linker, and the chloro-propyl chain) and test their biological activity. This systematic approach helps to identify which chemical features are essential for activity. For example, related structures containing the N'-(3-bromophenyl) moiety have been used as a basis for synthesizing derivatives with antifungal properties. semanticscholar.orgresearchgate.net

Target-Based Design: If a specific biological target (e.g., an enzyme or receptor) is known, computational docking studies can predict how analogs of N-(3-bromophenyl)-2-chloropropanamide might bind. This information guides the synthesis of new molecules with improved binding affinity and selectivity. nih.gov

The ultimate goal is to optimize the lead compound into a preclinical candidate with a desirable balance of efficacy and drug-like properties. up.ac.zanih.gov

Exploration in Agrochemical Development and Crop Protection Research

The search for new herbicides, fungicides, and other crop protection agents is a significant area of chemical research. Many commercial agrochemicals are based on chloroacetamide or phenylamide structures. The compound N-(3-bromophenyl)-2-chloropropanamide fits this structural class, suggesting its potential for exploration in this field.

Research on structurally similar compounds has demonstrated promising bioactivity relevant to agriculture:

Fungicidal Activity: The related compound 2-chloro-N-phenylacetamide has shown potent antifungal activity against strains of Aspergillus flavus, a common crop pathogen. scielo.br Its mechanism of action is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br This suggests that N-(3-bromophenyl)-2-chloropropanamide and its derivatives could be investigated for similar fungicidal properties against a range of plant pathogenic fungi.

Herbicidal Activity: Phenylamide and chloroacetamide herbicides are well-established classes of agrochemicals. Research into novel N-phenyl phthalimides has shown significant growth inhibition against various weeds. researchgate.net Although a different class, this highlights the utility of the N-phenyl amide core in herbicide design. The herbicidal potential of N-(3-bromophenyl)-2-chloropropanamide could be evaluated in greenhouse assays against common agricultural weeds.

The table below summarizes the observed activity of structurally related compounds, providing a rationale for investigating N-(3-bromophenyl)-2-chloropropanamide in agrochemical screening programs.

| Compound Class | Related Compound Example | Target Organism/Weed | Observed Activity | Reference |

| Chloroacetamides | 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal (MIC: 16-256 µg/mL) | scielo.br |

| N-Phenyl Amides | N-phenyl Phthalimide derivative (3a) | Brassica campestris (Roots) | 92% Growth Inhibition | researchgate.net |

| N-Phenyl Amides | N-phenyl Phthalimide derivative (3a) | Brassica campestris (Stems) | 61% Growth Inhibition | researchgate.net |

This table is for illustrative purposes and shows data for structurally related compounds.

Integration of Cheminformatics and Artificial Intelligence in Compound Optimization

Modern research and development in both pharmaceuticals and agrochemicals heavily relies on computational tools to accelerate the discovery process. Cheminformatics and artificial intelligence (AI) offer powerful methods to optimize a lead compound like N-(3-bromophenyl)-2-chloropropanamide. mdpi.com

Computational approaches can be applied in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from synthesized analogs. These models use computational descriptors of the molecules to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico Screening: Virtual libraries of derivatives of N-(3-bromophenyl)-2-chloropropanamide can be generated and computationally screened against a 3D model of a target protein (molecular docking). mdpi.com This can identify derivatives with the highest predicted binding affinity.

ADMET Prediction: AI and machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. Applying these tools early in the design phase helps to eliminate compounds that are likely to fail later due to poor pharmacokinetic properties.

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of N-(3-bromophenyl)-2-chloropropanamide, optimized for a specific set of desired properties such as high potency and low toxicity. mdpi.com

By integrating these computational methods, the process of refining N-(3-bromophenyl)-2-chloropropanamide from a starting hit or lead compound into a highly optimized candidate for a specific application can be made significantly more efficient and cost-effective. orientjchem.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-bromophenyl)-2-chloropropanamide, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic acyl substitution between 3-bromoaniline and 2-chloropropanoyl chloride under Schotten-Baumann conditions. Use a biphasic solvent system (e.g., THF/water) with NaHCO₃ to neutralize HCl byproducts. Optimize temperature (0–5°C for exothermic control) and stoichiometry (1.2:1 acyl chloride:amine ratio) to improve yields. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm via ¹H NMR (e.g., amide proton at δ 8.2–8.5 ppm) .

- Data Contradictions : Discrepancies in yield (40–75%) may arise from moisture sensitivity of intermediates; anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

Q. How can structural characterization of N-(3-bromophenyl)-2-chloropropanamide be performed with high confidence?

- Methodology : Combine multiple techniques:

- NMR : Confirm substitution patterns (e.g., bromophenyl C-H coupling in ¹³C NMR, J = 160–170 Hz) .

- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

- X-ray Crystallography : If single crystals form (e.g., via slow evaporation in ethanol), resolve bond angles and torsional strain in the amide linkage (compare with Acta Cryst. E data for analogous bromophenyl amides) .

Q. What safety protocols are critical when handling N-(3-bromophenyl)-2-chloropropanamide?

- Methodology : Follow H303/H313/H333 hazard codes (harmful if swallowed, skin contact, or inhaled). Use PPE: nitrile gloves, lab coats, and fume hoods. Store in amber glass under nitrogen to prevent hydrolysis. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo and 2-chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare Hammett σ values for Br (σₚ = +0.26) and Cl (σₘ = +0.37) to predict regioselectivity in Suzuki-Miyaura couplings. Validate experimentally by reacting with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) and analyzing coupling efficiency via HPLC .

- Data Contradictions : Steric hindrance from the ortho-chloro group may reduce coupling yields vs. para-substituted analogs; optimize ligand choice (e.g., XPhos) .

Q. What challenges arise in crystallizing N-(3-bromophenyl)-2-chloropropanamide, and how can they be mitigated?

- Methodology : Bromine’s heavy-atom effect aids X-ray diffraction, but chloro-methyl groups introduce conformational flexibility. Use seeding techniques with analogous crystals (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide, CCDC 853230) . For poor crystallization, co-crystallize with thiourea or use mixed solvents (e.g., DCM/hexane) .

Q. How can the compound’s biological activity be systematically evaluated against enzyme targets?

- Methodology :

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., chymotrypsin) via fluorogenic substrates. IC₅₀ values can be compared to chlorophenyl analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide, PubChem CID 134701768) .

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB ID 4EY7). Highlight halogen bonding between Br and Tyr337 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.